molecular formula C18H18ClNO3 B8572004 methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]benzoate

methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]benzoate

Cat. No.: B8572004
M. Wt: 331.8 g/mol
InChI Key: XRRCAAPSYMUKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and an amide linkage to a 3,5-dimethylphenylacetyl group

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]benzoate

InChI

InChI=1S/C18H18ClNO3/c1-11-6-12(2)8-13(7-11)9-17(21)20-16-10-14(19)4-5-15(16)18(22)23-3/h4-8,10H,9H2,1-3H3,(H,20,21)

InChI Key

XRRCAAPSYMUKDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3,5-dimethylphenyl)acetyl chloride (2.58 g in 20 mL dry dichloroethane) was added 2.5 g 2-amino-4-chlorobenzoic acid methyl ester and the mixture heated to reflux on an oil bath. After 2 hours, the pot was cooled to room temperature and the solvent removed in vacuo. Recrystallization of the crude product from methanol gave the title compound (4.05 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
(3,5-dimethylphenyl)acetyl chloride
Quantity
20 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.